tert-Butyl 4-aminobenzoate hydrochloride
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Overview
Description
tert-Butyl 4-aminobenzoate hydrochloride: is a chemical compound with the molecular formula C11H15NO2·HCl. It is a derivative of 4-aminobenzoic acid, where the carboxyl group is esterified with tert-butyl alcohol. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4-aminobenzoate hydrochloride can be synthesized through the esterification of 4-aminobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a suitable solvent such as toluene or xylene, followed by purification through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-aminobenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates.
Scientific Research Applications
Chemistry: tert-Butyl 4-aminobenzoate hydrochloride is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in biochemical assays .
Medicine: this compound is investigated for its potential use in drug development, particularly in the synthesis of antifolate compounds, which are important in cancer treatment .
Industry: In the industrial sector, this compound is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of tert-butyl 4-aminobenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
- Methyl 4-aminobenzoate
- Ethyl 4-aminobenzoate
- Benzocaine
Comparison: tert-Butyl 4-aminobenzoate hydrochloride is unique due to its tert-butyl ester group, which provides increased steric hindrance and stability compared to its methyl and ethyl counterparts. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound in specific applications .
Properties
Molecular Formula |
C11H16ClNO2 |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
tert-butyl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8;/h4-7H,12H2,1-3H3;1H |
InChI Key |
DWQHCCQMQAXTHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
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